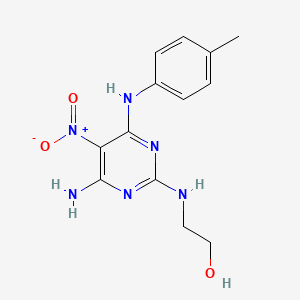

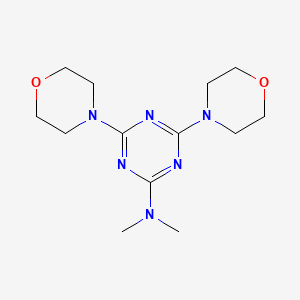

![molecular formula C9H14BNO4S B2494179 [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid CAS No. 1509931-31-0](/img/structure/B2494179.png)

[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is a useful research compound. Its molecular formula is C9H14BNO4S and its molecular weight is 243.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multifunctional Compounds in Chemistry

- Synthetic Intermediates and Building Blocks: Boronic acids, including derivatives like 4-[(Ethylsulfonylamino)methyl]phenylboronic acid, are used as synthetic intermediates and building blocks in various chemical reactions. They have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation processes (Zhang et al., 2017).

Biochemistry and Medicine

- Sugar-binding Boronic Acids: A new class of carbohydrate-binding boronic acids has been developed. These boronic acids show superior performance in aqueous solvents and can complex model glycopyranosides under physiologically relevant conditions, useful in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

- Fluorescent Sensors for Biological Applications: Boronic acid derivatives have been employed as fluorescent sensors, useful for detecting hypochlorous acid in living cells, demonstrating their potential in biomedical imaging and diagnostics (Liu, Vedamalai, & Wu, 2013).

Nanotechnology

- Optical Modulation in Nanotechnology: Phenylboronic acids grafted onto carbon nanotubes exhibit changes in photoluminescence quantum yield in response to saccharide binding. This application is significant for the development of new biomaterials in nanotechnology (Mu et al., 2012).

Pharmacology

- Boronic Acid Polymers in Biomedical Applications: Boronic acid-containing polymers have been employed in treatments for diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in drug delivery systems (Cambre & Sumerlin, 2011).

Analytical Chemistry

- Chemosensors for Biological Substances: Boronic acid sensors have shown progress in detecting carbohydrates, dopamine, and ions like fluoride and copper. Their fluorescence properties and reaction mechanisms are significant for medical diagnostics and biochemical studies (Huang et al., 2012).

Drug Delivery

- Polymeric Carriers for Boronic Acid-Containing Drugs: The development of polymeric carriers for the encapsulation of boronic acid-containing drugs, like bortezomib, showcases advancements in targeted drug delivery systems. This approach enhances pharmacokinetics and reduces off-target effects (Kim, Suzuki, & Nagasaki, 2020).

Mechanism of Action

Target of Action

The primary target of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoborane, such as this compound, with a halide or triflate under basic conditions .

Mode of Action

The this compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoborane group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including conjugated systems of alkenes, styrenes, or biaryl compounds .

Pharmacokinetics

The compound’s success in the suzuki-miyaura cross-coupling reaction is attributed to its stability, ease of preparation, and environmental benignity .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires basic conditions . Furthermore, the reaction is known for its tolerance to various functional groups, contributing to its wide applicability .

Properties

IUPAC Name |

[4-[(ethylsulfonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCYTDXDVUMVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

![2-(2,4-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2494104.png)

![4-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]butanoic acid](/img/structure/B2494105.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)